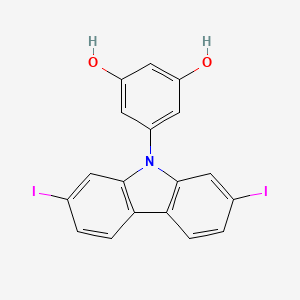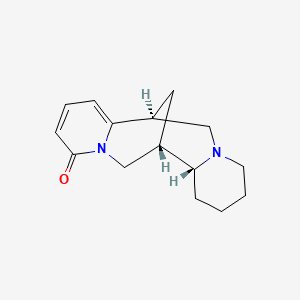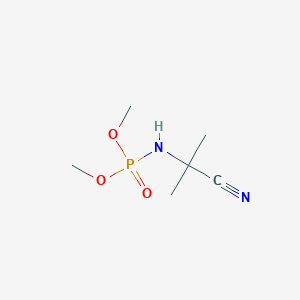
Dimethyl (2-cyanopropan-2-yl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-cyanopropan-2-yl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-cyanopropan-2-yl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-cyanopropan-2-yl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-cyanopropan-2-yl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce various substituted phosphoramidates .
Scientific Research Applications
Dimethyl (2-cyanopropan-2-yl)phosphoramidate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl (2-cyanopropan-2-yl)phosphoramidate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dimethyl (2-cyanopropan-2-yl)phosphoramidate include:
2-Cyano-2-propyl dodecyl trithiocarbonate: Used as a RAFT agent for controlled radical polymerization.
Bis(2-cyanopropan-2-yl)trithiocarbonate: Employed in RAFT polymerization for the synthesis of well-defined macromolecular structures.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
165556-02-5 |
|---|---|
Molecular Formula |
C6H13N2O3P |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H13N2O3P/c1-6(2,5-7)8-12(9,10-3)11-4/h1-4H3,(H,8,9) |
InChI Key |
CXNXCTFXISBQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


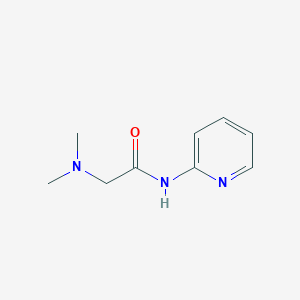
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
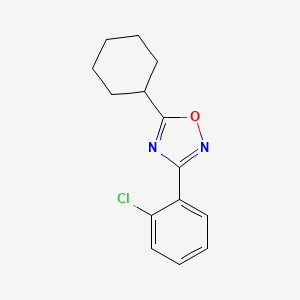

![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

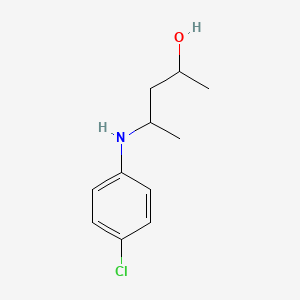
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)


![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
